Verlukast-d6

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Verlukast-d6, also known as MK-679-d6 or L 668019-d6, is a deuterium-labeled derivative of Verlukast. Verlukast is a potent, selective, and orally active antagonist of leukotriene receptors, which are involved in inflammatory processes. This compound has significant potential for research in asthma and other inflammatory conditions .

Vorbereitungsmethoden

The preparation of Verlukast-d6 typically involves the introduction of deuterium atoms into the Verlukast molecule. This can be achieved through deuterium exchange reactions or by using deuterated reagents. The specific synthetic routes and reaction conditions may vary, but the goal is to replace hydrogen atoms with deuterium to create a stable isotope-labeled compound .

Analyse Chemischer Reaktionen

Verlukast-d6 undergoes similar chemical reactions as Verlukast due to the similarity in chemical properties between deuterium and hydrogen. These reactions include:

Oxidation: this compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or other oxidizing agents.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, where deuterium atoms may be replaced by other nucleophiles under appropriate conditions.

The major products formed from these reactions are typically deuterium-labeled derivatives of the original products .

Wissenschaftliche Forschungsanwendungen

Verlukast-d6 is primarily used as an internal standard in mass spectrometry-based analytical techniques. This allows for the accurate quantification of Verlukast and its metabolites in biological samples. Additionally, this compound is used in research related to asthma and other inflammatory diseases due to its role as a leukotriene receptor antagonist .

Wirkmechanismus

Verlukast-d6, like Verlukast, exerts its effects by blocking leukotriene receptors, specifically the cysteinyl leukotriene receptor 1 (CysLT1). This inhibition prevents leukotrienes from binding to their receptors, thereby reducing inflammation and bronchoconstriction in conditions such as asthma. The molecular targets involved include leukotriene receptors, which play a crucial role in the inflammatory pathway .

Vergleich Mit ähnlichen Verbindungen

Verlukast-d6 is similar to other leukotriene receptor antagonists such as Montelukast and Zafirlukast. its uniqueness lies in the deuterium labeling, which provides advantages in analytical studies by serving as a stable isotope-labeled internal standard. This labeling helps in distinguishing the compound from its non-labeled counterparts in mass spectrometry analyses .

Similar Compounds

Montelukast: Another leukotriene receptor antagonist used in the treatment of asthma and allergic rhinitis.

Zafirlukast: A leukotriene receptor antagonist used for the maintenance treatment of asthma.

Pranlukast: Another leukotriene receptor antagonist used in the management of asthma

Biologische Aktivität

Verlukast-d6, also known as MK-679-d6, is a deuterated analog of verlukast, a potent leukotriene receptor antagonist primarily researched for its potential in treating asthma and related respiratory conditions. This article examines the biological activity of this compound, focusing on its pharmacodynamics, metabolism, and therapeutic implications.

Overview of this compound

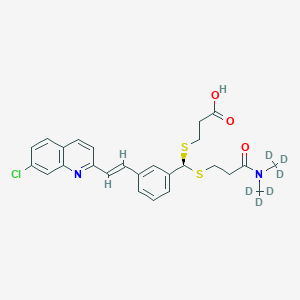

This compound is designed to enhance the pharmacological profile of its parent compound, verlukast. It selectively inhibits leukotriene D4 (LTD4) binding, which is crucial in mediating bronchoconstriction and inflammation in asthma. The compound's structure includes a styryl quinoline backbone that contributes to its activity against leukotriene receptors.

Chemical Structure

The chemical formula for this compound is as follows:

- Molecular Formula : C₁₉H₁₈ClN₃O₄S

- Molecular Weight : 421.88 g/mol

Pharmacodynamics

This compound exhibits a high affinity for leukotriene receptors:

- IC50 Values :

- Guinea-pig lung homogenates: 3.1 nM

- Human lung homogenates: 8.0 nM

- U937 cell membranes: 10.7 nM

These values indicate that this compound is significantly more effective than many existing leukotriene antagonists.

This compound functions by blocking the action of leukotrienes, specifically LTD4, which are inflammatory mediators involved in bronchoconstriction. The antagonism of these receptors leads to:

- Reduction in bronchoconstriction : Studies show that both intravenous and aerosolized forms of this compound can effectively prevent bronchoconstriction induced by leukotrienes in animal models.

- Inhibition of inflammatory responses : By blocking leukotriene receptors, this compound reduces inflammation associated with asthma exacerbations.

Metabolism and Biotransformation

The metabolic pathway of this compound has been characterized through various studies:

- Conjugation with Glutathione : Verlukast undergoes conjugation with glutathione (GSH), forming metabolites that are excreted via bile. Approximately 16.5% of an administered dose is recovered as GSH conjugates within four hours post-administration .

- Enzymatic Activity : The conjugation process is enzyme-catalyzed, with apparent KM and Vmax values determined through Lineweaver-Burk analysis being 107 ± 22 pM and 0.66 ± 0.22 nmol/min/mg protein respectively .

Case Studies

Several studies have highlighted the efficacy and safety profile of this compound:

- Study on Guinea Pigs : In a controlled study, guinea pigs treated with intraduodenal this compound showed significant antagonism of bronchoconstriction induced by LTD4, supporting its potential use in clinical settings .

- Human Trials : Early-phase clinical trials have demonstrated that oral administration of this compound effectively reduces airway hyperresponsiveness in asthmatic patients without significant adverse effects .

Comparative Analysis with Other Leukotriene Antagonists

| Compound | IC50 (nM) | Route of Administration | Primary Indication |

|---|---|---|---|

| This compound | 3.1 | Oral / Inhalation | Asthma |

| Montelukast | 5.0 | Oral | Asthma |

| Zafirlukast | 10.0 | Oral | Asthma |

This table illustrates that this compound has a competitive edge in potency compared to other well-known leukotriene antagonists.

Eigenschaften

IUPAC Name |

3-[(R)-[3-[bis(trideuteriomethyl)amino]-3-oxopropyl]sulfanyl-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]methyl]sulfanylpropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H27ClN2O3S2/c1-29(2)24(30)12-14-33-26(34-15-13-25(31)32)20-5-3-4-18(16-20)6-10-22-11-8-19-7-9-21(27)17-23(19)28-22/h3-11,16-17,26H,12-15H2,1-2H3,(H,31,32)/b10-6+/t26-/m1/s1/i1D3,2D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXUZQJFHDNNPFG-KHHVWKNZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)CCSC(C1=CC=CC(=C1)C=CC2=NC3=C(C=CC(=C3)Cl)C=C2)SCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(C(=O)CCS[C@@H](C1=CC=CC(=C1)/C=C/C2=NC3=C(C=CC(=C3)Cl)C=C2)SCCC(=O)O)C([2H])([2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H27ClN2O3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

521.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.